1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride basic properties
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride basic properties
An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS: 781649-84-1). The document is intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, a plausible synthetic route, and its primary application as a key intermediate in the synthesis of pharmacologically active molecules. Due to its role as a synthetic intermediate, publicly available data on its specific biological activity, mechanism of action, and associated signaling pathways are limited. This guide, therefore, also provides context by discussing the biological targets of the final drug products synthesized from this compound.
Physicochemical Properties
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride is a heterocyclic compound.[1] Its fundamental properties are summarized in the table below. The hydrochloride salt form generally confers improved solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 781649-84-1 | [2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [1][2][] |
| Molecular Weight | 291.18 g/mol | [1][2] |
| IUPAC Name | 1-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | [4][5] |
| Synonyms | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride, 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride | [4][5] |
| Appearance | Solid (form may vary) | [6] |
| Purity | ≥97% (typical commercial purity) | [1] |
| Topological Polar Surface Area (TPSA) | 62.71 Ų | [1] |
| Computed LogP | 1.4927 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Synthesis and Experimental Protocols
The following represents a plausible multi-step synthesis for 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, based on general organic synthesis principles and information on related compounds.
Synthesis of the Free Base
A potential synthetic route to the free base, 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, involves the deprotection of a protected precursor. A common strategy is the catalytic hydrogenation of a benzyl-protected intermediate.
Step 1: Synthesis of Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate This intermediate can be prepared through nucleophilic substitution reactions, though specific details for this exact compound are not detailed in the provided search results.
Step 2: Deprotection via Catalytic Hydrogenation A general protocol for this type of deprotection is as follows:
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Dissolve Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature or slightly elevated temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude free base, 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
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The crude product can be purified by crystallization or column chromatography.
Formation of the Hydrochloride Salt
The free base can be converted to the dihydrochloride salt to improve its handling and solubility properties.
Protocol:
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Dissolve the purified 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in a suitable anhydrous solvent, such as methanol or ethanol.
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Cool the solution in an ice bath.
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Add a solution of hydrogen chloride (e.g., saturated HCl in methanol or diethyl ether) dropwise with stirring. Typically, two equivalents of HCl are used to form the dihydrochloride salt.
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A precipitate of the hydrochloride salt should form.
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Continue stirring in the cold for a period to ensure complete precipitation.
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Collect the solid product by filtration.
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Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid.
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Dry the product under vacuum to yield 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride.
Caption: A plausible workflow for the synthesis of the target compound.
Biological Context and Potential Applications
Role as a Pharmaceutical Intermediate
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride is primarily documented as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[6][7][8] Notably, it is a building block for the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are used in the treatment of migraine headaches.[9]
Examples of APIs synthesized from this intermediate include:
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Telcagepant (MK-0974): An investigational CGRP receptor antagonist for the treatment of acute migraine.[9]
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Rimegepant: An approved CGRP receptor antagonist for the acute and preventive treatment of migraine.[10]
The use of this compound as an intermediate for these specific drugs highlights its structural importance for achieving high-affinity binding to the CGRP receptor in the final molecule.
Biological Activity of Structurally Related Compounds
While no direct biological activity data for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride is publicly available, research on structurally similar scaffolds can provide insights into potential, though unconfirmed, biological relevance.
A study on the chemical modulation of a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally analogous to the title compound, identified it as a novel inhibitor of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases. This suggests that the imidazo[4,5-b]pyridin-2-one core may have potential as a scaffold for developing modulators of inflammatory pathways, although this has not been demonstrated for the specific compound .
Experimental and Drug Discovery Workflow
The general workflow for characterizing and utilizing a drug intermediate like 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride in a drug discovery program is outlined below.
Caption: General workflow for the use of a drug intermediate in discovery.
Conclusion
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride is a well-characterized chemical intermediate with established physicochemical properties. Its primary significance in the pharmaceutical industry is its role as a key building block in the synthesis of CGRP receptor antagonists for migraine treatment. While direct biological data on the intermediate itself is scarce, the therapeutic importance of the final products underscores the value of this chemical scaffold. Future research could explore the potential for this and related imidazo[4,5-b]pyridin-2-one derivatives in other therapeutic areas, such as inflammation, based on the activity of analogous chemical structures. This guide provides a foundational understanding of the compound for researchers and developers working with this important synthetic precursor.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 4. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1373116-06-3 [chemicalbook.com]
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